molecular formula C16H16O4 B6360268 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 39604-64-3

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B6360268
Key on ui cas rn: 39604-64-3
M. Wt: 272.29 g/mol
InChI Key: DVGGZCXEGWXMKZ-UHFFFAOYSA-N
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Patent
US07612114B2

Procedure details

The title compound was synthesized by referring to Chem. Lett., 2000,(7), 738. To a solution of 1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (2.8 g) in acetonitrile (150 ml) were sequentially added sodium iodide (3.0 g) and cerium(III) chloride heptahydrate (5.7 g), and the solution was refluxed for 20 hours and 30 minutes. Sodium iodide (760 mg) and cerium(III) chloride heptahydrate (1.9 g) were added thereto, and the solution was further refluxed for 22 hours 30 minutes. To the reaction solution were added ethyl acetate and water, the solution was filtered through celite pad, extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (2.5 g).
Name
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
cerium(III) chloride heptahydrate
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
760 mg
Type
reactant
Reaction Step Four
Name
cerium(III) chloride heptahydrate
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=[O:21])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1.[I-].[Na+].O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-].C(OCC)(=O)C>C(#N)C.O>[OH:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[C:11](=[O:21])[CH2:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Quantity
2.8 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C(CC1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
cerium(III) chloride heptahydrate
Quantity
5.7 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Step Four
Name
Quantity
760 mg
Type
reactant
Smiles
[I-].[Na+]
Name
cerium(III) chloride heptahydrate
Quantity
1.9 g
Type
reactant
Smiles
O.O.O.O.O.O.O.[Cl-].[Ce+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 20 hours and 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was further refluxed for 22 hours 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solution was filtered through celite pad
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane-ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)OC)C(CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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